molecular formula C8H8N4O B8572985 1-(2-Methylphenyl)-1,2-dihydro-5H-tetrazol-5-one CAS No. 161888-39-7

1-(2-Methylphenyl)-1,2-dihydro-5H-tetrazol-5-one

Cat. No. B8572985
CAS RN: 161888-39-7
M. Wt: 176.18 g/mol
InChI Key: ODNNDAIPKSYBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylphenyl)-1,2-dihydro-5H-tetrazol-5-one is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methylphenyl)-1,2-dihydro-5H-tetrazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methylphenyl)-1,2-dihydro-5H-tetrazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

4-(2-methylphenyl)-1H-tetrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-6-4-2-3-5-7(6)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNNDAIPKSYBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564753
Record name 1-(2-Methylphenyl)-1,2-dihydro-5H-tetrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)-1,2-dihydro-5H-tetrazol-5-one

CAS RN

161888-39-7
Record name 1-(2-Methylphenyl)-1,2-dihydro-5H-tetrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under ice-cooling, to N,N-dimethylformamide 500 mL was added anhydrous aluminum chloride 55.1 g and the resulting mixtures were stirred for fifteen minutes. Thereto was added sodium azide 26.9 g and the resulting mixtures were stirred for fifteen minutes and thereto was then added 1-isocyanato-2-methylbenzene 50.6 g and the resulting mixtures were heated at 70° C. for four hours. After cooling, to a mixture of sodium nitrite 51.8 g, water 2 L and ice 500 g was added the reaction solutions with stirring. The mixtures were acidified with 10% hydrochloric acid and were extracted with ethyl acetate. The organic layers were washed with water and saturated saline, and were dried over anhydrous magnesium sulfate and were then concentrated under reduced pressure to give 1-(2-methylphenyl)-1,4-dihydrotetrazole-5-one 69.8 g.
Quantity
55.1 g
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step Two
Quantity
50.6 g
Type
reactant
Reaction Step Three
Quantity
51.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

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